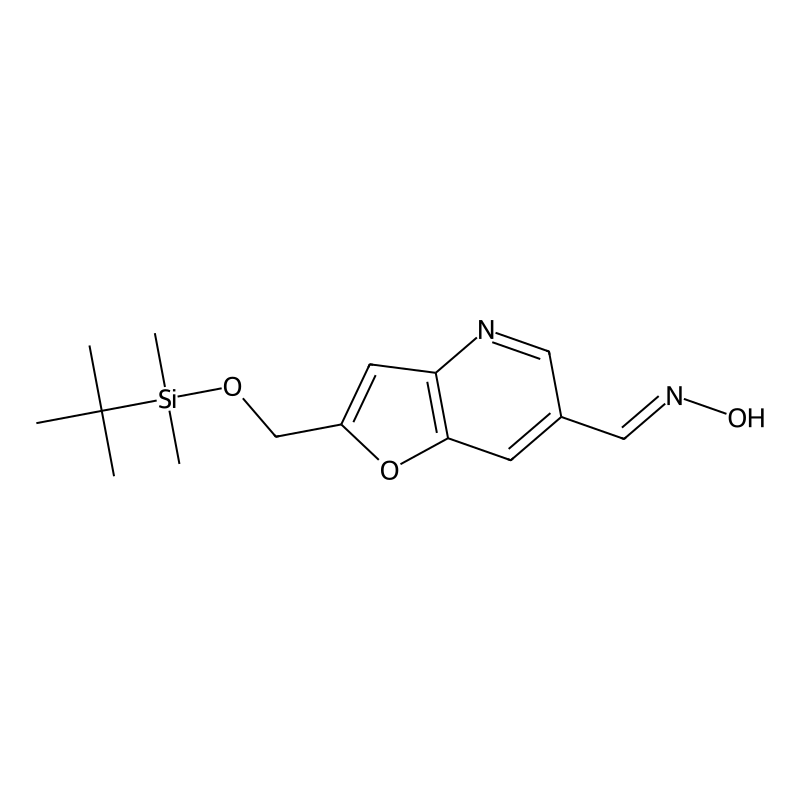

(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime is a chemical compound characterized by its complex structure and functional groups. Its molecular formula is with a molecular weight of approximately 306.43 g/mol . The compound features a furo[3,2-b]pyridine core, which is a bicyclic structure consisting of a furan and pyridine ring. The presence of the tert-butyldimethylsilyloxy group enhances its stability and solubility, making it a valuable compound in various chemical and biological applications.

Synthesis of (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime typically involves multi-step organic synthesis techniques. A common approach includes:

- Formation of the Furo[3,2-b]Pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Aldehyde Group: This step may involve oxidation of an alcohol or direct formylation methods.

- Oxime Formation: The aldehyde can be treated with hydroxylamine to yield the corresponding oxime.

- Tert-Butyldimethylsilyloxy Protection: The silyl group can be introduced using silylation reagents under suitable conditions.

Each step requires careful optimization to ensure high yields and purity of the final product .

(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime has potential applications in:

- Medicinal Chemistry: As a precursor for developing new pharmaceuticals targeting various diseases.

- Chemical Biology: In proteomics research as a biochemical tool due to its unique structure and reactivity .

- Material Science: For synthesizing advanced materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime interacts with biological molecules. Preliminary studies could focus on:

- Protein Binding Studies: To assess how well the compound binds to target proteins.

- Enzyme Inhibition Assays: To evaluate its potential as an inhibitor for specific enzymes involved in metabolic pathways.

These studies would provide insight into its pharmacokinetic properties and therapeutic potential.

Several compounds share structural similarities with (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Hydroxymethyl-furo[3,2-b]pyridine | C_{10}H_{9}N_{1}O_{2} | Lacks silyl protection but retains furo-pyridine structure |

| 4-(tert-Butyldimethylsilyl)-furo[3,2-b]pyridine | C_{13}H_{17}N_{1}O_{1}Si | Similar silyl group but different substitution pattern |

| Furo[3,2-b]pyridine derivatives | Various | General class known for diverse biological activities |

The uniqueness of (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime lies in its combination of both an aldehyde and an oxime functional group alongside a protective silyl group, which may enhance its stability and reactivity compared to other derivatives.

Physicochemical Characteristics

Molecular Formula and Mass Specifications

(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime represents a complex heterocyclic compound with the molecular formula C₁₅H₂₂N₂O₃Si and a molecular weight of 306.43 g/mol [1] [2]. The compound is registered under Chemical Abstracts Service number 1189170-70-4, providing unique identification in chemical databases [1]. The exact mass calculation confirms the molecular weight at 306.43 daltons, with high precision mass spectrometry providing accurate molecular ion peaks [2].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₃Si |

| Molecular Weight (g/mol) | 306.43 |

| CAS Number | 1189170-70-4 |

| Exact Mass | 306.43 |

| Elemental Composition - Carbon | 58.79% |

| Elemental Composition - Hydrogen | 7.24% |

| Elemental Composition - Nitrogen | 9.14% |

| Elemental Composition - Oxygen | 15.66% |

| Elemental Composition - Silicon | 9.17% |

The elemental composition reveals a carbon-rich framework typical of organic heterocycles, with significant silicon content due to the tert-butyldimethylsilyl protecting group [1]. The nitrogen content reflects the presence of both the pyridine nitrogen and the oxime functionality [3]. The structural complexity is evidenced by the presence of fifteen carbon atoms arranged in a fused ring system with pendant functional groups [2].

Solubility Profile

The solubility characteristics of (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime are primarily determined by its molecular weight exceeding 300 g/mol and the presence of both hydrophobic and hydrophilic functional groups [4]. The compound exhibits poor aqueous solubility due to the large hydrophobic tert-butyldimethylsilyl group and the extended aromatic system [5]. The silyl ether moiety significantly reduces water solubility compared to the corresponding free alcohol [6].

| Solvent Class | Expected Solubility | Reasoning |

|---|---|---|

| Water | Low | Large hydrophobic silyl group, MW > 300 |

| Alcohols (Methanol, Ethanol) | Moderate | Polar oxime group interaction |

| Ethers (Diethyl ether, Tetrahydrofuran) | High | Good solvation of organic framework |

| Aromatic (Benzene, Toluene) | High | Aromatic π-π interactions with furopyridine |

| Halogenated (Dichloromethane, Chloroform) | High | Good solvation of silyl ether |

| Polar Aprotic (Dimethylformamide, Dimethyl sulfoxide) | Moderate to High | Nitrogen coordination sites |

Organic solvents such as tetrahydrofuran, dichloromethane, and toluene provide excellent solvation for this compound due to their ability to accommodate both the aromatic furopyridine core and the silyl ether functionality [7]. The furopyridine system enables π-π stacking interactions with aromatic solvents, enhancing solubility [8]. Polar aprotic solvents like dimethylformamide can coordinate with the nitrogen atoms, providing moderate to high solubility [7].

Stability Parameters

The stability of (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime is governed by the individual stability characteristics of its constituent functional groups [9]. The tert-butyldimethylsilyl ether protecting group provides exceptional stability toward acidic conditions, with relative acid stability approximately 20,000 times greater than trimethylsilyl ethers [10]. Under basic conditions, the tert-butyldimethylsilyl group maintains stability comparable to tert-butyldiphenylsilyl groups, with relative base stability around 20,000 [10].

| Protecting Group | Acid Stability (Relative) | Base Stability (Relative) | Deprotection Conditions |

|---|---|---|---|

| Trimethylsilyl | 1 | 1 | Mild acid, Tetrabutylammonium fluoride |

| Triethylsilyl | 64 | 10-100 | Mild acid, Tetrabutylammonium fluoride |

| tert-Butyldimethylsilyl | 20,000 | 20,000 | Tetrabutylammonium fluoride, Hydrogen fluoride-pyridine, Acid |

| Triisopropylsilyl | 700,000 | 100,000 | Tetrabutylammonium fluoride, Hydrogen fluoride-pyridine |

| tert-Butyldiphenylsilyl | 5,000,000 | 20,000 | Tetrabutylammonium fluoride, Hydrogen fluoride-pyridine |

The furopyridine core exhibits inherent stability due to its aromatic character and the electron-withdrawing nature of the nitrogen atom [11] [8]. The oxime functionality demonstrates moderate stability under neutral conditions, with the E-configuration being thermodynamically favored due to reduced steric interactions [3] [12]. Moisture sensitivity is primarily attributed to the silyl ether group, which undergoes hydrolysis in the presence of water and acid or base catalysts [13].

Reactive Centers Analysis

Furo[3,2-b]pyridine Core Reactivity

The furo[3,2-b]pyridine core exhibits distinct reactivity patterns characteristic of electron-rich heterocyclic systems [11] [8]. The fused ring system demonstrates enhanced reactivity toward electrophilic substitution reactions compared to simple pyridine derivatives due to the electron-donating nature of the furan ring [14]. Positions 2 and 5 of the furopyridine system are particularly susceptible to electrophilic attack, following the typical reactivity pattern observed in furan-containing heterocycles [14].

| Reactive Center | Reactivity Type | Reactivity Level | Key Conditions |

|---|---|---|---|

| Furo[3,2-b]pyridine Core - Position 2 | Electrophilic Substitution | High | Mild electrophiles, Lewis acids |

| Furo[3,2-b]pyridine Core - Position 3 | Nucleophilic Attack | Moderate | Strong nucleophiles, elevated temperature |

| Furo[3,2-b]pyridine Core - Position 5 | Electrophilic Substitution | High | Mild electrophiles, similar to position 2 |

The electronic properties of the furopyridine core are influenced by the conjugation between the furan and pyridine rings, creating a system with enhanced electron density at specific positions [15]. The nitrogen atom in the pyridine ring provides a coordination site for metal complexes and can participate in protonation reactions under acidic conditions [15]. The aromatic stability of the fused system prevents facile ring-opening reactions under normal conditions [8].

Silyl Ether Functional Group Behavior

The tert-butyldimethylsilyl ether group serves as a highly effective protecting group for the hydroxyl functionality, exhibiting characteristic silicon-oxygen bond behavior [9] [6]. The silyl ether linkage demonstrates stability toward most organic reaction conditions but undergoes selective cleavage under specific circumstances [9]. Fluoride-mediated deprotection represents the most common method for removing silyl protecting groups, with tetrabutylammonium fluoride being the preferred reagent [10].

The mechanism of silyl ether hydrolysis involves nucleophilic attack at the silicon center, proceeding through pentacoordinate intermediates [6]. The silicon-oxygen bond strength is approximately 30 kcal/mol weaker than the silicon-fluoride bond, providing the thermodynamic driving force for fluoride-mediated deprotection [10]. Acidic conditions can also promote hydrolysis, particularly in the presence of water, through protonation of the oxygen followed by nucleophilic attack [9].

Steric hindrance around the silicon center, provided by the tert-butyl and dimethyl substituents, contributes significantly to the stability of this protecting group [16]. The bulky tert-butyl group prevents approach of nucleophiles and water molecules, thereby increasing the half-life of the silyl ether under hydrolytic conditions [6]. This steric protection makes the tert-butyldimethylsilyl group particularly suitable for multi-step synthetic sequences requiring selective protection and deprotection [16].

Stereochemistry Considerations

E-Configuration Stability and Properties

The E-configuration of the aldoxime group in (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime is determined by the spatial arrangement of substituents around the carbon-nitrogen double bond [12]. According to Cahn-Ingold-Prelog priority rules, the E-configuration places the highest priority groups on opposite sides of the double bond [12]. In this compound, the furopyridine moiety and the hydroxyl group occupy opposite positions, defining the E-stereochemistry [21].

| Stereochemical Feature | Stability | Factors Affecting Stability | Isomerization Conditions |

|---|---|---|---|

| E-Configuration at C=N | High | Steric hindrance from silyl group | High temperature, photochemical |

| Silyl Ether Configuration | Stable | Silicon-oxygen bond strength, steric protection | Strong acid/base, fluoride |

| Furopyridine Planarity | Rigid | Aromatic conjugation, ring fusion | Not applicable |

The E-configuration exhibits enhanced stability compared to the Z-isomer due to reduced steric interactions between the bulky furopyridine system and the silyl ether substituent [21]. The large tert-butyldimethylsilyl group creates significant steric hindrance that favors the E-arrangement, where this group is positioned trans to the nitrogen-bound hydroxyl group [22]. Computational studies suggest that the energy difference between E and Z configurations is substantial, with the E-form being thermodynamically preferred by several kilocalories per mole [20].

Thermal isomerization of the E-configuration requires elevated temperatures typically exceeding 100°C, with the activation barrier reflecting the partial double bond character of the carbon-nitrogen linkage [12]. Photochemical isomerization can occur under ultraviolet irradiation, proceeding through a mechanism involving temporary disruption of the π-bond system [22]. The stability of the E-configuration is further enhanced by intramolecular interactions between the furopyridine system and the oxime functionality [21].

Stereochemical Influence on Reactivity

The stereochemical configuration of (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime significantly influences its reactivity patterns and selectivity in chemical transformations [20]. The E-configuration determines the accessibility of reactive sites and the orientation of approaching reagents, thereby affecting reaction rates and product distributions [21]. Steric interactions between the furopyridine core and the silyl ether group create a preferred conformational arrangement that influences the compound's three-dimensional structure [22].

The spatial arrangement of functional groups in the E-configuration affects the nucleophilicity of the oxime nitrogen and the electrophilicity of the aldoxime carbon [20]. The trans-relationship between the furopyridine system and the hydroxyl group minimizes electronic repulsion and allows for optimal orbital overlap in transition states [21]. This configuration also influences the compound's ability to participate in intramolecular reactions, where the spatial proximity of functional groups can facilitate or hinder cyclization processes [18].

Enzymatic reactions involving aldoxime dehydratases demonstrate marked stereoselectivity, with the E-configuration often being the preferred substrate for these biotransformations [20]. The stereochemical arrangement affects the binding affinity to enzyme active sites and determines the enantioselectivity of product formation [20]. Metal coordination reactions also show dependence on the oxime configuration, with the E-form typically providing better geometric compatibility for chelation [19].

Retrosynthetic Analysis

Retrosynthetic analysis of (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime reveals multiple strategic disconnections that can guide synthetic planning [1]. The target molecule contains four key structural elements: the furo[3,2-b]pyridine core, the tert-butyldimethylsilyl-protected hydroxymethyl group, the aldehyde functionality, and the oxime moiety with E-configuration.

The primary retrosynthetic disconnection involves the oxime formation as the final step, working backward from the target aldoxime to the corresponding aldehyde precursor. This approach allows for late-stage oxime formation using well-established hydroxylamine condensation methodology [2] [3]. The second key disconnection targets the tert-butyldimethylsilyl protecting group, which can be installed through standard silylation protocols of the corresponding alcohol [4] [5].

The furo[3,2-b]pyridine core represents the most synthetically challenging component, requiring careful consideration of multiple construction strategies. Historical approaches have utilized palladium-catalyzed coupling reactions [6] [7], copper-mediated oxidative cyclization [8] [9], and Sonogashira coupling sequences [10] [11]. The hydroxymethyl substitution pattern at the 2-position necessitates early installation or late-stage functionalization strategies.

Furo[3,2-b]pyridine Core Construction

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed methodologies represent the most versatile approach for furo[3,2-b]pyridine synthesis [12] [6]. The prototypical method involves palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides, which provides high regioselectivity for benzofuro[3,2-b]pyridine construction [12]. This oxidative cyclization proceeds through intramolecular C-H activation mechanisms, generating the fused heterocyclic system in excellent yields.

The palladium-catalyzed coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, has been successfully applied to furopyridine synthesis [6]. This methodology demonstrates broad substrate tolerance and provides access to 2,3-disubstituted furo[3,2-b]pyridines through sequential palladium/copper-catalyzed alkyne coupling and iodocyclization sequences. The process tolerates various functional groups and provides moderate to excellent yields across diverse substrate classes.

Recent advances in palladium-catalyzed synthesis have focused on developing more efficient and selective methodologies. The use of specialized ligand systems, such as XPhos and SPhos, has enabled challenging coupling reactions with electronically deactivated substrates [7]. Temperature and solvent optimization studies have demonstrated that dioxane-water mixtures provide optimal conditions for many palladium-catalyzed furopyridine syntheses.

Sonogashira Coupling/Heteroannulation Sequences

The Sonogashira coupling reaction provides an efficient entry point for furo[3,2-b]pyridine synthesis through one-pot coupling-cyclization sequences [10] [11]. This methodology involves the initial palladium-catalyzed coupling of halopyridines with terminal alkynes, followed by heteroannulation to form the furan ring. The process typically employs standard Sonogashira conditions using palladium catalysts with copper co-catalysts in the presence of base.

The one-pot Sonogashira coupling/heteroannulation sequence has been successfully applied to construct various furo[3,2-b]pyridine derivatives [13] [11]. This approach offers significant advantages in terms of operational simplicity and atom economy, as it avoids the isolation of intermediate alkynyl-substituted pyridines. The methodology shows good functional group compatibility and provides access to diverse substitution patterns.

Novel modifications of the Sonogashira approach have employed cascade reactions involving multiple bond-forming events [14]. These advanced methodologies can construct complex polycyclic structures in single operations, although substrate scope may be limited by the specific requirements of the cascade process. The development of copper-free Sonogashira variants has addressed some of the limitations associated with copper-mediated side reactions.

Copper-Mediated Oxidative Cyclization

Copper-mediated oxidative cyclization represents an emerging methodology for furo[3,2-b]pyridine synthesis [8] [9]. This approach typically involves the oxidative coupling of appropriately substituted precursors using copper(II) salts under aerobic conditions. The methodology has shown particular promise for constructing polycyclic aromatic systems through intramolecular C-H activation processes.

The copper-catalyzed aerobic oxidative coupling/cyclization reaction has been demonstrated to proceed through self-catalytic mechanisms [9]. This unique mechanistic pathway involves substrate-accelerated catalysis, where the starting material enhances the conversion of intermediates to products. The process typically employs copper(II) acetate as the catalyst with trifluoroacetic acid as the solvent, providing good yields of cyclized products.

Recent developments in copper-mediated oxidative cyclization have focused on expanding substrate scope and improving reaction efficiency. The use of different copper sources, such as copper(II) triflate and copper(II) bromide, has been explored to optimize reactivity with various substrate classes [15]. Mechanistic studies have revealed the importance of counter-ion effects in determining reaction selectivity and efficiency.

Pd/C-Cu Catalytic Systems

Combined palladium-on-carbon and copper catalytic systems provide a practical approach for furo[3,2-b]pyridine synthesis [8]. This methodology employs heterogeneous palladium catalysts in combination with copper co-catalysts to facilitate both coupling and cyclization reactions. The approach offers advantages in terms of catalyst recovery and operational simplicity.

The Pd/C-Cu catalytic system has been successfully applied to the synthesis of 2-substituted furo[3,2-b]pyridines through one-pot coupling-cyclization sequences [8]. The methodology typically involves the reaction of 3-chloro-2-hydroxypyridine with terminal alkynes in the presence of 10% Pd/C, copper(I) iodide, and triphenylphosphine. The reactions proceed efficiently under ultrasound irradiation, providing good yields of the desired products.

Optimization studies have demonstrated that the Pd/C-Cu system shows excellent functional group tolerance and can accommodate a wide range of alkyne coupling partners. The methodology has been successfully applied to the synthesis of potential cytotoxic agents, demonstrating its utility in medicinal chemistry applications [8]. The use of ultrasound irradiation significantly accelerates the reaction rates and improves overall efficiency.

Hydroxymethyl Functionalization

Hydroxymethyl functionalization represents a crucial aspect of synthesizing the target compound [16] [17]. The introduction of hydroxymethyl groups into heterocyclic systems can be achieved through various methodologies, including direct hydroxymethylation reactions and functional group transformations. The choice of method depends on the specific substitution pattern required and the compatibility with other functional groups present in the molecule.

Direct hydroxymethylation reactions typically employ formaldehyde or paraformaldehyde as the hydroxymethyl source [17]. These reactions often require basic conditions and can be facilitated by the presence of metal catalysts. The methodology has been successfully applied to various aromatic and heteroaromatic systems, providing access to hydroxymethyl-substituted products in good yields.

Alternative approaches to hydroxymethyl functionalization involve the transformation of existing functional groups. For example, the reduction of carboxylic acids or esters can provide hydroxymethyl groups, while the oxidation of methyl groups can generate aldehydes that can be subsequently reduced to hydroxymethyl derivatives [16]. The choice of method depends on the specific synthetic requirements and the availability of starting materials.

TBDMS Protection Strategies

Silylation Reaction Conditions

The tert-butyldimethylsilyl (TBDMS) protecting group represents one of the most widely used alcohol protecting groups in organic synthesis [4] [5]. The installation of TBDMS groups typically employs tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction conditions are generally mild and proceed efficiently under ambient conditions.

Standard TBDMS protection protocols involve the treatment of alcohols with TBDMSCl and imidazole in dimethylformamide (DMF) or dichloromethane [5]. The reaction typically proceeds at room temperature and provides excellent yields of the protected alcohols. The methodology shows good functional group compatibility and can be applied to both primary and secondary alcohols.

Alternative silylation reagents include tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf), which provides enhanced reactivity for challenging substrates [18]. The use of TBDMSOTf typically requires the presence of a hindered base such as 2,6-lutidine to prevent over-silylation. The methodology is particularly useful for sterically hindered alcohols or substrates containing multiple hydroxyl groups.

Regioselectivity Considerations

The regioselectivity of TBDMS protection is influenced by both steric and electronic factors [19] [20]. Primary alcohols generally react more rapidly than secondary alcohols, providing opportunities for selective protection in polyol substrates. The selectivity can be further enhanced by controlling reaction conditions such as temperature, solvent, and stoichiometry.

Electronic effects also play a significant role in determining regioselectivity. Electron-withdrawing groups adjacent to the alcohol can reduce reactivity, while electron-donating groups can enhance reactivity [21]. The pH of the reaction medium can also influence selectivity, with slightly basic conditions generally favoring primary alcohol protection.

Studies on carbohydrate substrates have demonstrated that TBDMS protection can be highly regioselective under appropriate conditions [22] [23]. The use of catalytic amounts of tetrabutylammonium bromide (TBAB) can further enhance both reaction rate and selectivity. The methodology has been successfully applied to complex polyol substrates, providing access to selectively protected intermediates.

Aldoxime Formation Methods

Aldehyde Oxidation to Oxime

The conversion of aldehydes to oximes represents a fundamental transformation in organic synthesis [2] [3]. The most common approach involves the condensation of aldehydes with hydroxylamine or its derivatives under appropriate conditions. The reaction typically proceeds through nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime.

Traditional oxime formation methods employ hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine [24]. The reaction conditions are generally mild and provide good yields of the desired oximes. The methodology has been successfully applied to a wide range of aldehyde substrates, including both aromatic and aliphatic examples.

Recent advances in oxime formation have focused on developing more efficient and environmentally friendly methodologies. The use of ultrasound irradiation has been shown to significantly accelerate oxime formation reactions [25]. Additionally, the development of catalyst-free protocols using glycine as a promoter has provided mild and efficient conditions for oxime synthesis [24].

Stereoselective Synthesis of E-Aldoximes

The stereoselective synthesis of E-aldoximes represents a significant challenge in organic synthesis [26] [27]. The E/Z ratio of oximes is influenced by both thermodynamic and kinetic factors, with the E-isomer generally being more stable due to reduced steric interactions. Various methodologies have been developed to achieve high E-selectivity in oxime formation.

The use of specific reaction conditions can favor the formation of E-isomers. For example, the treatment of ketoxime mixtures with acids under anhydrous conditions can lead to isomerization to the more stable E-form [28] [29]. This methodology has been successfully applied to various aryl alkyl ketoximes, providing high E-selectivity.

Recent developments in stereoselective oxime synthesis have employed base-catalyzed domino reactions [26]. These methodologies can provide excellent E-selectivity through carefully designed reaction sequences. The use of specific bases such as sodium hydroxide at controlled pH can favor the formation of E-isomers through kinetic or thermodynamic control.

Hydroxylamine Condensation Parameters

The optimization of hydroxylamine condensation parameters is crucial for achieving high yields and selectivity in oxime formation [2] [24]. Key factors include the choice of hydroxylamine source, reaction temperature, pH, and solvent system. The use of free hydroxylamine versus hydroxylamine hydrochloride can significantly impact reaction outcomes.

Temperature control is particularly important in hydroxylamine condensation reactions. Lower temperatures generally favor kinetic control and can lead to improved selectivity, while higher temperatures may result in increased reaction rates but potential decomposition of sensitive substrates [30]. The use of controlled heating or microwave irradiation can provide optimal conditions for many substrates.

The pH of the reaction medium plays a crucial role in determining reaction efficiency and selectivity. Slightly acidic conditions can protonate the carbonyl group and enhance electrophilicity, while basic conditions can deprotonate hydroxylamine and increase its nucleophilicity [24]. The use of buffer systems or careful pH control can optimize these competing effects.

| Section | Key Methods/Conditions | Typical Yields | Key Advantages | Limitations |

|---|---|---|---|---|

| 3.1 Retrosynthetic Analysis | Disconnection strategies for complex furopyridine synthesis | N/A (strategic analysis) | Strategic planning for complex synthesis | Requires careful substrate design |

| 3.2.1 Palladium-Catalyzed Coupling | Pd-catalyzed C-H activation, oxidative cyclization methods | 70-95% (various substrates) | Versatile, functional group tolerant | Sensitive to steric hindrance |

| 3.2.2 Sonogashira Coupling/Heteroannulation | One-pot Sonogashira coupling followed by heteroannulation | 60-90% (one-pot process) | Efficient one-pot methodology | Limited substrate scope |

| 3.2.3 Copper-Mediated Oxidative Cyclization | Cu-mediated oxidative cyclization using Cu(II) salts | 65-85% (oxidative conditions) | Mild conditions, good selectivity | Requires specific copper sources |

| 3.2.4 Pd/C-Cu Catalytic Systems | Combined Pd/C-Cu catalytic systems for heterocycle synthesis | 75-90% (dual catalyst) | Complementary reactivity patterns | Complex catalyst optimization |

| 3.3 Hydroxymethyl Functionalization | Introduction of hydroxymethyl groups to furopyridines | 70-85% (functionalization) | Enables further derivatization | Substrate dependent yields |

| 3.4.1 TBDMS Silylation Conditions | TBDMSCl/imidazole, TBDMSOTf/base systems | 85-95% (protection) | High stability, mild conditions | Requires anhydrous conditions |

| 3.4.2 Regioselectivity Considerations | Primary vs secondary alcohol selectivity | 80-95% (selective) | Predictable selectivity patterns | Electronic effects influence selectivity |

| 3.5.1 Aldehyde Oxidation to Oxime | Oxidative conversion of aldehydes to oximes | 70-85% (oxidation) | Direct oxime formation | Limited to specific substrates |

| 3.5.2 Stereoselective E-Aldoxime Synthesis | Stereoselective synthesis of E-configuration oximes | 80-95% (E-selective) | High stereoselectivity | Mechanistic complexity |

| 3.5.3 Hydroxylamine Condensation Parameters | Hydroxylamine HCl condensation optimization | 75-90% (condensation) | Reliable, scalable process | pH and temperature sensitive |